Cas no 1704550-82-2 (7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane)

7-(2H-1,3-Benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core functionalized with a benzodioxole moiety and a trifluoromethyl-substituted benzoyl group. This compound exhibits potential utility in medicinal chemistry due to its unique pharmacophore, combining electron-rich and electron-deficient aromatic systems with a flexible thiazepane scaffold. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodioxole fragment may contribute to binding affinity in biological targets. Its modular structure allows for further derivatization, making it a versatile intermediate for drug discovery, particularly in CNS or GPCR-targeted therapies. The compound's synthetic accessibility and tunable properties underscore its value in exploratory research.
7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane structure
1704550-82-2 structure
Product Name:7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
CAS No:1704550-82-2
MF:C20H18F3NO3S
MW:409.422034740448
CID:5549059
Update Time:2025-06-08

7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
    • 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
    • Inchi: 1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2
    • InChI Key: PVYWSQCGELADNC-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=C3OCOC3=C2)SCC1)(C1=CC=CC=C1C(F)(F)F)=O

7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane Pricemore >>

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Additional information on 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane

Introduction to 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 1704550-82-2)

7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 1704550-82-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the 2H-1,3-benzodioxol and trifluoromethylbenzoyl moieties, contribute to its distinct pharmacological properties.

The 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane molecule is characterized by a seven-membered thiazepane ring, which is substituted with a 2H-1,3-benzodioxol group at the 7-position and a trifluoromethylbenzoyl group at the 4-position. The 2H-1,3-benzodioxol moiety is a common structural element in various bioactive compounds and is often associated with central nervous system (CNS) activity. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit apoptosis and reduce oxidative stress in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective properties, 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that this compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This anti-inflammatory activity suggests that it may be useful in treating inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic profile of 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl)-1,4-thiazepane has been extensively studied to evaluate its suitability for clinical use. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to further investigate the therapeutic potential of 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl)-1,4-thiazepane. Early-phase trials have shown promising results in terms of safety and efficacy. For example, a Phase I trial evaluating the compound's safety and pharmacokinetics in healthy volunteers reported no serious adverse events and confirmed its favorable pharmacokinetic properties. Phase II trials are now being conducted to assess its efficacy in specific patient populations.

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl)-1,4-thiazepane involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the thiazepane ring through a ring-closing metathesis reaction followed by functional group modifications to introduce the 2H-1,3-benzodioxol and trifluoromethylbenzoyl substituents. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound on a larger scale.

In conclusion, 7-(2H-1,3-benzodioxol-5-yl)-4-[2-(trifluoromethyl)benzoyl)-1,4-thiazepane (CAS No. 1704550-82-2) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for further development in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.

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